An In-depth Technical Guide to the Chemical Properties of 6-Cyclohexylhexanoic Acid
An In-depth Technical Guide to the Chemical Properties of 6-Cyclohexylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 6-cyclohexylhexanoic acid. It covers its structure, physicochemical properties, synthesis, reactivity, and analytical characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related long-chain carboxylic acids.
Introduction
6-Cyclohexylhexanoic acid, with the chemical formula C₁₂H₂₂O₂, is a saturated fatty acid characterized by a cyclohexyl group at the terminus of a six-carbon aliphatic chain.[1] This unique structure, combining a bulky, nonpolar cycloalkane with a polar carboxylic acid functional group, imparts specific chemical and physical properties that are of interest in various fields, including materials science and pharmacology. Notably, it serves as a precursor in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which have shown potential anti-inflammatory and analgesic activities.[2] This guide will delve into the core chemical characteristics of this molecule, providing a foundation for its application and further research.
Physicochemical Properties
The physical and chemical properties of 6-cyclohexylhexanoic acid are dictated by the interplay between its nonpolar cyclohexylalkyl chain and its polar carboxylic acid head.
Physical Constants
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| IUPAC Name | 6-cyclohexylhexanoic acid | [1] |
| CAS Number | 4354-56-7 | [1] |
| Melting Point | Estimated: 15-25 °C | Analogous Compounds |
| Boiling Point | Estimated: >250 °C | Analogous Compounds |
| pKa | Estimated: ~4.9 | Analogous Compounds |
| XLogP3 | 4.4 | [1] |
Solubility Profile
The solubility of 6-cyclohexylhexanoic acid is a direct consequence of its amphiphilic nature.
-
Water: Due to the long, nonpolar cyclohexylalkyl chain, its solubility in water is expected to be very low.
-
Organic Solvents: It is anticipated to be readily soluble in a wide range of organic solvents, including:
-
Alcohols (e.g., ethanol, methanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
-
The solubility in nonpolar solvents is driven by the hydrophobic interactions of the alkyl chain, while solubility in polar organic solvents is facilitated by the hydrogen bonding capabilities of the carboxylic acid group.
Synthesis of 6-Cyclohexylhexanoic Acid
Several synthetic routes can be envisioned for the preparation of 6-cyclohexylhexanoic acid. Two plausible and versatile methods are detailed below.
Catalytic Hydrogenation of 6-Phenylhexanoic Acid
This approach involves the reduction of the aromatic ring of a commercially available precursor.
Caption: Catalytic Hydrogenation of 6-Phenylhexanoic Acid.
-
Reaction Setup: In a high-pressure autoclave, dissolve 6-phenylhexanoic acid in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C).[3][4]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Malonic Ester Synthesis
This classical method allows for the construction of the carboxylic acid from an alkyl halide.
Caption: Malonic Ester Synthesis of 6-Cyclohexylhexanoic Acid.
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Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide portion-wise to form the enolate.[5]
-
Alkylation: To the enolate solution, add 1-bromo-4-cyclohexylbutane dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC).[6]
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture to hydrolyze the ester groups.
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The substituted malonic acid will precipitate.
-
Isolation and Decarboxylation: Isolate the substituted malonic acid by filtration. Heat the solid to induce decarboxylation, yielding 6-cyclohexylhexanoic acid.[5]
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure.
Chemical Reactivity
The chemical reactivity of 6-cyclohexylhexanoic acid is dominated by the carboxylic acid functional group. The cyclohexyl group is generally inert under most conditions.
Esterification
6-Cyclohexylhexanoic acid can be readily converted to its corresponding esters via Fischer esterification.
-
Reaction Setup: In a round-bottom flask, combine 6-cyclohexylhexanoic acid with an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux with stirring for several hours. The reaction can be monitored by TLC or GC.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ester into an organic solvent like diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation.
Reduction to 6-Cyclohexylhexan-1-ol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Acid: Slowly add a solution of 6-cyclohexylhexanoic acid in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting precipitate and wash it thoroughly with ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-cyclohexylhexan-1-ol.
α-Halogenation (Hell-Volhard-Zelinsky Reaction)
The α-carbon of 6-cyclohexylhexanoic acid can be halogenated, typically with bromine, in the presence of a phosphorus catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-cyclohexylhexanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture and add bromine dropwise from the dropping funnel.
-
Reaction: Continue heating the reaction mixture until the evolution of hydrogen bromide gas ceases.
-
Workup: Cool the reaction mixture and carefully add water to hydrolyze the acyl bromide intermediate.
-
Isolation and Purification: The resulting 2-bromo-6-cyclohexylhexanoic acid can be isolated by extraction with an organic solvent and purified by recrystallization or distillation.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of 6-cyclohexylhexanoic acid.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 0.8-1.8 ppm), the aliphatic chain protons (multiplets between 1.2 and 2.4 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the cyclohexyl ring and the aliphatic chain in the upfield region (typically 20-45 ppm) and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically >175 ppm).[1]
The IR spectrum of 6-cyclohexylhexanoic acid will exhibit two key features characteristic of a carboxylic acid:
-
A very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration around 1710 cm⁻¹.[1]
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).
Chromatographic Analysis
For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.
-
Sample Preparation (Methylation):
-
Dissolve the 6-cyclohexylhexanoic acid sample in a mixture of methanol and a catalyst such as acetyl chloride or BF₃-methanol.
-
Heat the mixture to form the methyl ester.
-
Extract the methyl 6-cyclohexylhexanoate into an organic solvent like hexane for injection into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
6-Cyclohexylhexanoic acid can be analyzed by reversed-phase HPLC. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or derivatization to introduce a UV-active or fluorescent tag is often necessary for sensitive detection.
-
HPLC Conditions (Direct UV Detection):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at 210 nm.
-
Safety and Handling
As with all carboxylic acids, 6-cyclohexylhexanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 6-cyclohexylhexanoic acid. By understanding its physicochemical properties, synthetic pathways, reactivity, and analytical characterization methods, researchers and drug development professionals can better utilize this compound in their respective fields. The combination of a lipophilic cyclohexyl moiety and a versatile carboxylic acid functional group makes 6-cyclohexylhexanoic acid a valuable building block for the synthesis of more complex molecules with potential biological activities.
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